molecular formula C18H18ClN3OS B2375166 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone CAS No. 897458-23-0

2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone

Cat. No.: B2375166
CAS No.: 897458-23-0
M. Wt: 359.87
InChI Key: OFUKAWJDMNTKFQ-UHFFFAOYSA-N
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Description

2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone is a complex organic compound that features a unique structure combining an imidazo[2,1-b]thiazole core with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of a thioamide with an α-haloketone under basic conditions.

    Introduction of the 4-Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction.

    Attachment of the Piperidine Moiety: The final step involves the reaction of the intermediate with piperidine under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced imidazo[2,1-b]thiazole derivatives.

    Substitution: Formation of N-alkylated piperidine derivatives.

Scientific Research Applications

2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(morpholin-4-yl)ethanone
  • 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone is unique due to the presence of the piperidine moiety, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS/c19-14-6-4-13(5-7-14)16-11-22-15(12-24-18(22)20-16)10-17(23)21-8-2-1-3-9-21/h4-7,11-12H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUKAWJDMNTKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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